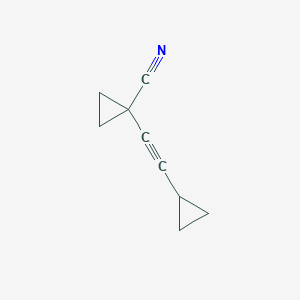
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is a unique organic compound characterized by its cyclopropane ring structure with an ethynyl and a nitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith cyclopropanation reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes . Another approach involves the Corey-Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs metal-catalyzed reactions. Palladium-catalyzed arylation of cyclopropanes is a notable method, providing access to diverse substituted cyclopropanes . The selective decarboxylation of 1-cyanocyclopropane-1-carboxylates is another efficient method for producing 2,3-disubstituted cyclopropane-1-carbonitriles .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a single nitrile group attached to the cyclopropane ring.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile: Contains a hydroxyethyl group instead of an ethynyl group.
Uniqueness
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an ethynyl and a nitrile group
Eigenschaften
Molekularformel |
C9H9N |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
1-(2-cyclopropylethynyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N/c10-7-9(5-6-9)4-3-8-1-2-8/h8H,1-2,5-6H2 |
InChI-Schlüssel |
ZDSKJIYYCFKYBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C#CC2(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


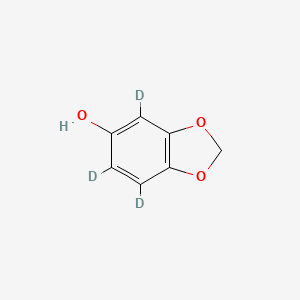
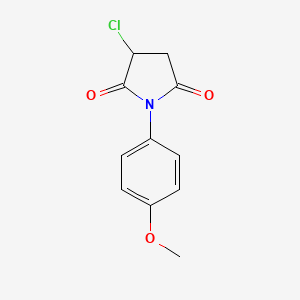


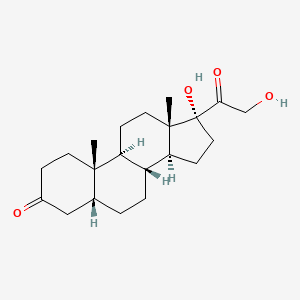

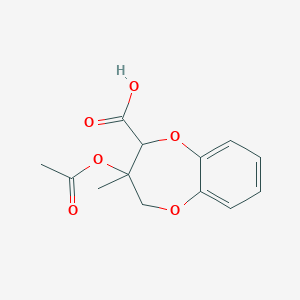
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
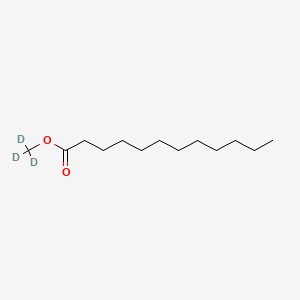
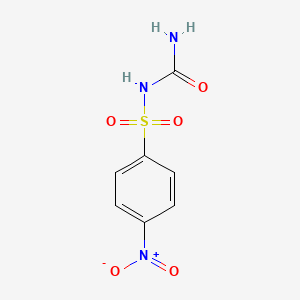

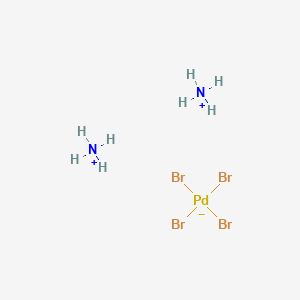
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)

